molecular formula C17H20O8 B11300481 3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside

3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside

Cat. No.: B11300481
M. Wt: 352.3 g/mol
InChI Key: PBKOPTJDPFQPKU-RUCLQGLUSA-N
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Description

3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, with its intricate structure, exhibits unique properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the glycoside moiety: This step involves glycosylation reactions where the sugar unit is attached to the chromen-2-one core using glycosyl donors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of flavonoids.

    Biology: Investigated for its antioxidant properties and its role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase, reducing inflammation.

    Signal Transduction: Modulates signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Shares structural similarities and biological activities.

    Luteolin: Known for its anti-inflammatory and anticancer properties.

Uniqueness

3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its glycoside moiety enhances its solubility and bioavailability compared to other flavonoids.

Properties

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

IUPAC Name

3,4-dimethyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C17H20O8/c1-7-8(2)16(22)24-11-5-9(3-4-10(7)11)23-17-15(21)14(20)13(19)12(6-18)25-17/h3-5,12-15,17-21H,6H2,1-2H3/t12-,13+,14+,15-,17-/m1/s1

InChI Key

PBKOPTJDPFQPKU-RUCLQGLUSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

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